molecular formula C9H9F3S B1272221 Benzyl 2,2,2-trifluoroethyl sulfide CAS No. 77745-03-0

Benzyl 2,2,2-trifluoroethyl sulfide

Cat. No.: B1272221
CAS No.: 77745-03-0
M. Wt: 206.23 g/mol
InChI Key: ZDVBYNCJCIYCFO-UHFFFAOYSA-N
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Description

Benzyl 2,2,2-trifluoroethyl sulfide: is an organic compound that contains sulfur and fluorine atoms. It is known for its unique chemical properties, which make it a valuable building block in organic synthesis. The compound has the molecular formula C9H9F3S and a molecular weight of 206.23 g/mol . It is often used in the synthesis of other complex molecules due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2,2,2-trifluoroethyl sulfide can be synthesized through several methods. One common route involves the reaction of benzyl mercaptan with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of a base such as sodium hydroxide in N,N-dimethylformamide . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2,2-trifluoroethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: or are typical reducing agents.

    Substitution: or can be used as bases in substitution reactions.

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Thiols: from reduction.

  • Various substituted benzyl derivatives from substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism by which benzyl 2,2,2-trifluoroethyl sulfide exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and the sulfur atom. These functional groups make the compound highly reactive, allowing it to interact with different molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

  • Benzyl methyl sulfide
  • Benzyl ethyl sulfide
  • Benzyl propyl sulfide

Comparison: Benzyl 2,2,2-trifluoroethyl sulfide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts. The trifluoromethyl group also enhances the compound’s lipophilicity, making it more suitable for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2,2,2-trifluoroethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3S/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVBYNCJCIYCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372245
Record name Benzyl 2,2,2-trifluoroethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77745-03-0
Record name Benzyl 2,2,2-trifluoroethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2,2,2-trifluoroethyl sulfide
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Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-2,2,2-trifluoroethane (20 g), benzyl mercaptan (12.4 g, 99% strength), sodium hydroxide (22.0 g of a 22% aqueous solution) and hexadecyl tributyl phosphonium bromide (0.51 g) was charged to a resealable Carius tube under a nitrogen atmosphere and heated at 70° C. for 10 hours. The tube was then cooled to 0° C., unsealed and the contents separated into two layers. The lower organic layer was collected, washed with water and purified by short path distillation to give 2,2,2-trifluoroethylthiomethylbenzene, b.p. 60°-70° C./ 10 mmHg, 17.4 g (yield 84%, strength 99%). The identity of the product was confirmed by gc-mass spectroscopy and nuclear magnetic reconance, and by comparison with data provided in C. Bunyagidj et al, J Org. Chem., 1981, 46 3335.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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